![molecular formula C14H11BrN2 B2858593 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine CAS No. 419557-37-2](/img/structure/B2858593.png)
2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine
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Overview
Description
“2-(3-Bromophenyl)pyridine” is a chemical compound with the molecular formula C11H8BrN . It has a molecular weight of 234.1 .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromophenyl)pyridine” consists of a pyridine ring attached to a bromophenyl group .
Physical And Chemical Properties Analysis
“2-(3-Bromophenyl)pyridine” has a molecular weight of 234.1 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability are not available .
Scientific Research Applications
Optoelectronic Properties
Imidazo[1,2-a]pyridine based compounds, such as “2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine”, have been studied as blue-emitting materials . These compounds have shown promising results in terms of their optical and electrochemical properties . The nature of chromophore loading and their linking topology to the 2-phenylimidazo[1,2-a]pyridine unit significantly influence these properties .
Organic Light-Emitting Diodes (OLEDs)
These compounds have been used in the development of organic light-emitting diodes (OLEDs) . OLEDs are considered better alternatives to liquid crystal displays due to their characteristics such as flexibility, cost-effectiveness, an extensive colour range, low power consumption with fast response time .
Blue Emitters for Electroluminescent Displays
Blue emitters are essential for electroluminescent displays . The compounds based on imidazo[1,2-a]pyridine have been used as blue emitters, which not only effectively reduce the power consumption of the devices but also help to produce different colour emissions via an energy cascade to the compatible emissive dopant .
Radical Reactions
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, influencing their function and leading to a range of biological effects .
Mode of Action
The compound likely interacts with its targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins or enzymes, thereby altering cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of Action
Similar compounds have been shown to exert a range of effects at the molecular and cellular levels, including alterations in protein function, changes in gene expression, and disruption of cellular processes .
Action Environment
The action, efficacy, and stability of 2-(3-Bromophenyl)-7-methylimidazo[1,2-a]pyridine can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues .
properties
IUPAC Name |
2-(3-bromophenyl)-7-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-10-5-6-17-9-13(16-14(17)7-10)11-3-2-4-12(15)8-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQJANVHBUJRMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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